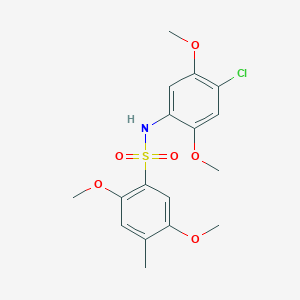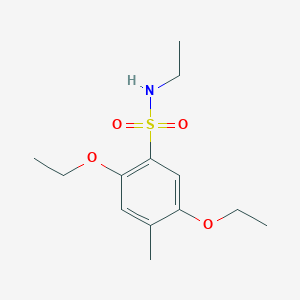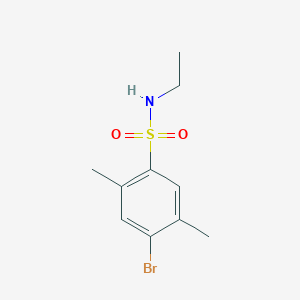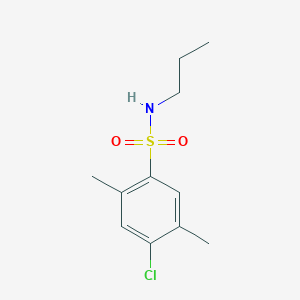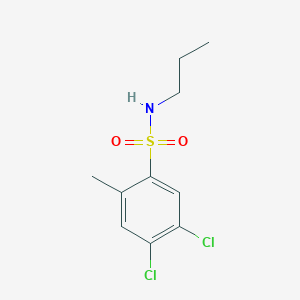
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, commonly known as MPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTC belongs to the family of triazole compounds which have been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study by Shinde et al. (2022) explored the synthesis of various derivatives of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and evaluated their anticancer activity. The study reported that specific derivatives showed promising cytotoxicity against breast cancer cell lines, indicating potential applications in cancer research and therapy.
Structural Elucidation
M. Alotaibi et al. (2018) and B. Kariuki et al. (2022) conducted studies focusing on the synthesis and structural elucidation of similar triazole compounds (Alotaibi et al., 2018), (Kariuki et al., 2022). These studies contribute to understanding the chemical structure and properties of triazole derivatives, aiding in further research and development.
Antimicrobial Activity
Research by Nagaraj et al. (2018) demonstrated that triazole analogues, including compounds similar to this compound, possess significant antibacterial activity against various human pathogenic bacteria (Nagaraj et al., 2018). This indicates potential applications in developing new antimicrobial agents.
Enzymatic and Biological Activity
Studies by Arfan et al. (2018) and Saleem et al. (2018) investigated the enzymatic and biological activities of triazole derivatives. They explored the potential of these compounds as enzyme inhibitors, which could have implications for treating diseases like Alzheimer's and diabetes (Arfan et al., 2018), (Saleem et al., 2018).
Synthesis Techniques
Research has also focused on the synthesis techniques of triazole derivatives. For instance, Chen et al. (2010) described an efficient method for synthesizing similar compounds, highlighting the importance of such methodologies in medicinal chemistry (Chen et al., 2010).
Crystal Structure Analysis
The crystal structure analysis of triazole derivatives, as conducted by Dong et al. (2009) and Pokhodylo et al. (2020), provides valuable insights into the molecular arrangement and potential chemical properties of these compounds (Dong et al., 2009), (Pokhodylo et al., 2020).
Catalytic Activity
Research by Turek et al. (2014) explored the catalytic activity of palladium complexes involving triazole-based ligands, indicating the potential use of these compounds in catalysis (Turek et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-16(19-20-21(12)14-6-4-3-5-7-14)17(22)18-13-8-10-15(23-2)11-9-13/h3-11H,1-2H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQOZFNFBWBDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497994.png)
![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497996.png)
![(3,5-Dimethylphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B497998.png)
![2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B498001.png)
